[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine
Description
[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a pyrazolo-pyrimidine derivative featuring a 3,4-dichlorophenyl substituent at the 1-position and a dimethylamine group at the 4-position. Pyrazolo-pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding pockets .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLWRIUNBFPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine typically involves the reaction of 3,4-dichloroaniline with pyrazolo[4,5-e]pyrimidine derivatives under specific conditions. One common method includes the use of hydrazine hydrate in tetrahydrofuran at ambient temperature . Another approach involves the use of enaminonitrile, urea, and acetic acid under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[4,5-e]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy .
Medicine: The compound has shown promising results in preclinical studies as an anti-cancer agent, particularly against breast and colorectal cancer cell lines .
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents targeting specific kinases involved in cancer progression .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Key Implications :
Electronic Effects : Dimethylamine (electron-donating) vs. methoxyethylamine (polar, ether-containing) alters electron density on the pyrimidine ring, affecting binding to targets like kinases.
Metabolic Stability : The methoxyethyl group may confer longer half-life due to reduced oxidative metabolism compared to dimethylamine.
Cytotoxicity Screening Methods
The sulforhodamine B (SRB) assay is a gold standard for cytotoxicity evaluation, offering high sensitivity and compatibility with high-throughput screening .
Data Table: Structural and Functional Comparison
Research Tools and Methodologies
Biological Activity
[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a synthetic heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,5-e]pyrimidine core, which is known for various pharmacological effects. The presence of the 3,4-dichlorophenyl substituent suggests enhanced interactions with biological targets.
Key Properties:
- Molecular Formula: C12H12Cl2N4
- CAS Number: 890897-98-0
- Molecular Weight: 269.15 g/mol
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. The pyrazolo[4,5-e]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study:
A study evaluated the cytotoxic effects of related pyrazolo compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds induced apoptosis via caspase activation and modulated key signaling pathways such as NF-κB and p53. Notably, compounds showed lower IC50 values compared to standard treatments like cisplatin, indicating higher potency against cancer cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.25 | Caspase activation, NF-κB suppression |
| Compound B | 0.50 | Induction of apoptosis via ROS generation |
| This compound | TBD | TBD |
Kinase Inhibition
The compound is hypothesized to act as a kinase inhibitor, which is a critical mechanism in the development of targeted cancer therapies. Kinases play vital roles in cell signaling pathways that regulate cell growth and survival.
Research Findings:
Studies have shown that similar pyrazolo derivatives can inhibit various kinases involved in tumor progression. The exact kinase targets for this compound remain to be fully elucidated but are expected to align with those observed in related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle regulators.
- Autophagy Modulation: Induction of autophagic processes contributing to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
